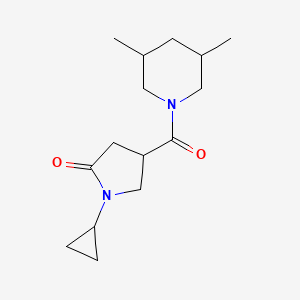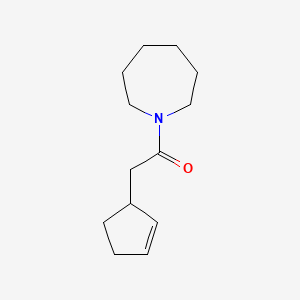
2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity in recent years as a recreational drug. However, the focus of
Mécanisme D'action
The mechanism of action of 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone involves the activation of the serotonin 2A receptor, which leads to changes in the activity of neurons in the brain. This results in altered perception, mood, and cognition. Additionally, 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone has been shown to have agonistic effects on other serotonin receptors, including 5-HT1A and 5-HT2B.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone are complex and not fully understood. However, studies have shown that it can increase levels of dopamine, norepinephrine, and cortisol in the brain, which are associated with increased arousal and stress response. Additionally, 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone has been shown to increase heart rate and blood pressure, which can be potentially dangerous in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone in lab experiments is its high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, the use of 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone in lab experiments is limited by its potential for toxicity and the lack of knowledge regarding its long-term effects.
Orientations Futures
Future research on 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone should focus on further understanding its mechanism of action and potential therapeutic uses. Additionally, studies are needed to determine the long-term effects of 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone and its potential for toxicity. Finally, investigations into the development of safer and more effective psychedelic drugs should be pursued.
In conclusion, 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone is a synthetic psychedelic drug that has potential therapeutic uses and is a useful tool for studying the serotonin 2A receptor. However, its use is limited by its potential for toxicity and the lack of knowledge regarding its long-term effects. Further research is needed to fully understand the biochemical and physiological effects of 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone involves the reaction of 2,5-dimethoxyphenethylamine with cyclopentadiene and ethyl chloroacetate. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The final product is obtained by purification through recrystallization.
Applications De Recherche Scientifique
2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone has been studied extensively in scientific research for its potential therapeutic effects. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This has led to investigations into the use of 2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone as a potential treatment for mental health disorders such as depression, anxiety, and PTSD.
Propriétés
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-2-14-7-9-15(10-8-14)13(16)11-12-5-3-4-6-12/h3,5,12H,2,4,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFRMWHZUHZLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopent-2-en-1-yl-1-(4-ethylpiperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)



![N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7515566.png)
![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)

![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)

